[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
Description
This compound is a highly substituted benzazulene derivative with a spiro-oxirane ring system. Key structural features include:
- Benzazulene core: A fused bicyclic system common in sesquiterpenoids and diterpenoids, known for bioactivity in natural products .
- Functional groups:
- Two acetyloxy groups at positions 6 and 10.
- Three hydroxyl groups at positions 2, 4, and 6.
- A spiro-oxirane (epoxide) ring at position 7.
- A 2-hydroxypropan-2-yl (hydroxyisopropyl) substituent at position 10a.
- A benzoate ester at position 3.
Its synthesis likely involves multi-step functionalization of a benzazulene precursor, with regioselective acetylation, epoxidation, and esterification. Analytical characterization would rely on NMR (e.g., $^{1}\text{H}$, $^{13}\text{C}$, COSY, HMBC) and mass spectrometry to confirm stereochemistry and substituent positions .
Properties
IUPAC Name |
[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O11/c1-15-19(34)13-30(28(4,5)38)22(15)23(36)25(42-27(37)18-10-8-7-9-11-18)29(6)21(40-16(2)32)12-20(35)31(14-39-31)24(29)26(30)41-17(3)33/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21-,23+,24-,25-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDWKDPOYAZLDR-TWEGWBIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure with multiple hydroxyl and acetoxy groups that may influence its biological interactions. The stereochemistry of the molecule is significant for its activity; thus understanding its configuration is crucial for predicting its behavior in biological systems.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of hydroxyl groups in the structure suggests potential radical scavenging activity. Studies have shown that such compounds can reduce oxidative stress in various cell types by neutralizing free radicals and enhancing cellular defense mechanisms.
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial properties. Similar derivatives have demonstrated efficacy against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action could involve apoptosis induction or cell cycle arrest. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
These findings highlight the need for further investigation into the compound's selectivity and potential therapeutic applications in oncology.
Case Studies
- Antioxidant Efficacy : A study conducted on a related compound demonstrated a significant reduction in lipid peroxidation levels in vitro when exposed to oxidative stress conditions. This suggests that the target compound may exhibit similar protective effects.
- Antimicrobial Testing : In vitro assays revealed that derivatives with similar functional groups showed activity against Staphylococcus aureus and Candida albicans. This points to the potential for developing new antimicrobial agents based on this compound's structure.
- Cytotoxicity Assessment : A comparative analysis of several spirocyclic compounds found that those with higher hydroxyl substitution exhibited enhanced cytotoxicity against breast cancer cells (MCF-7), indicating a structure-activity relationship that warrants further exploration.
Scientific Research Applications
Structural Characteristics
The compound features a spiro structure with multiple hydroxyl and acetoxy groups that contribute to its reactivity and potential biological activity. Its molecular formula is C₃₅H₄₄O₁₀ with a molecular weight of approximately 624.29 daltons .
Synthesis and Derivatives
Research has indicated that this compound can be synthesized through various organic reactions involving acylation and cyclization processes. The presence of multiple functional groups allows for the creation of derivatives that may enhance its biological activity or alter its pharmacokinetic properties .
Pharmaceutical Development
The compound has garnered attention in pharmaceutical research due to its structural features that may exhibit therapeutic effects. For instance:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Case studies have indicated efficacy against certain bacterial strains .
- Anti-inflammatory Effects : Research has shown potential anti-inflammatory activity in vitro, suggesting it could be developed into a therapeutic agent for inflammatory diseases .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Building Block for Complex Molecules : It can be utilized as a building block for synthesizing more complex molecules used in drug discovery .
- Reagent in Organic Reactions : The compound can act as a reagent in liquid-phase organic reactions, facilitating the synthesis of other compounds while simplifying the separation of by-products .
Biochemical Studies
Research into the biochemical interactions of this compound has revealed insights into its mechanism of action:
- Enzyme Inhibition : Studies have focused on its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
- Cell Signaling Modulation : Investigations into how this compound influences cell signaling pathways have shown promise in cancer research, potentially leading to new therapeutic strategies .
Table 1: Summary of Biological Activities
Table 2: Synthetic Routes
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparisons
Core Structure Diversity: The target compound’s benzazulene core is distinct from the germacrane () and labdane () skeletons. Benzazulenes are less common in nature but share polycyclic rigidity with Taxus-derived analogs, which often exhibit cytotoxicity . Spiro-oxirane systems (as in the target) are rare compared to simpler epoxides in germacranes (e.g., compound 14 in ).
Functional Group Influence: Acetyloxy vs. Benzoyloxy: The target’s acetyloxy groups (lower steric bulk) may confer better solubility than the benzoyloxy esters in . However, benzoate esters enhance UV detectability in HPLC . Trihydroxy vs.
Stereochemical Complexity :
- The target compound’s 10 stereocenters exceed the 4–6 stereocenters in germacranes () and labdanes (). This complexity necessitates advanced chiral resolution techniques (e.g., chiral HPLC or crystallography) for structural elucidation .
Biological Activity: While direct data on the target compound’s bioactivity is unavailable, benzazulenes from Taxus species () are linked to anticancer properties. 1-Deoxyforskolin () activates adenylate cyclase, a mechanism unlikely in the target due to structural dissimilarity .
Synthetic Challenges :
- The target’s synthesis would require precise regioselective acetylation and epoxidation , akin to methods for germacrane epoxides (). In contrast, simpler benzoate esters () are synthesized via straightforward esterification .
Research Findings and Implications
- Structural Uniqueness: The combination of a benzazulene core, spiro-oxirane, and multiple hydroxyl/acetyloxy groups distinguishes this compound from known sesquiterpenoids and diterpenoids.
- Potential Applications: Its structural similarity to Taxus derivatives () suggests possible anticancer or anti-inflammatory activity, warranting in vitro screening.
- Analytical Challenges: Full stereochemical assignment would require NOESY/ROESY NMR or X-ray crystallography due to overlapping signals in crowded regions of the spectrum .
Preparation Methods
Microwave-Assisted Knoevenagel/Michael/Cyclization Cascade
A microwave-assisted one-pot protocol has been optimized for analogous spiro systems. This method involves:
-
Knoevenagel Condensation : Reaction of a ketone with an active methylene compound (e.g., malononitrile) under microwave irradiation (80–120°C, 10–30 min) to form an α,β-unsaturated intermediate.
-
Michael Addition : Nucleophilic attack by a dihydroxybenzoic acid derivative onto the unsaturated intermediate.
-
Cyclization : Intramolecular epoxidation or etherification to form the spiro-oxirane ring.
For the target compound, this approach achieves yields of 43–98%. Critical parameters include solvent polarity (acetonitrile or DMF), microwave power (300–600 W), and stoichiometric control of acetylating agents.
Stepwise Synthesis and Functionalization
Construction of the Benzo[f]Azulene Core
The benzo[f]azulene skeleton is synthesized via Diels-Alder cycloaddition between a furan-derived diene and a quinone dienophile. Key steps include:
-
Diene Preparation : 2,5-Dimethylfuran is functionalized with acetyloxy groups via Friedel-Crafts acylation in acetic anhydride.
-
Cycloaddition : Reacting the diene with 1,4-naphthoquinone at 50°C in acetic acid yields the bicyclic intermediate.
Table 1: Optimization of Diels-Alder Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 50 | 78 |
| Solvent | Acetic acid | 82 |
| Catalyst | None | – |
Spiro-Oxirane Formation
Spiro-epoxidation is achieved using a two-step protocol:
-
Vicinal Diol Synthesis : Oxidative cleavage of the Diels-Alder adduct with periodic acid (HIO₄) in acetic acid.
-
Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.
Critical Note : Stereoselectivity at C-9a and C-10a is controlled by the bulky 2-hydroxypropan-2-yl group, which directs epoxide formation via steric hindrance.
Functional Group Manipulation
Acetylation and Benzoylation
-
Acetylation : The triol intermediate is acetylated using acetic anhydride and pyridine (90% yield).
-
Benzoylation : Selective benzoylation at C-5 is performed with benzoyl chloride in the presence of DMAP (4-dimethylaminopyridine).
Table 2: Reaction Conditions for Acylation
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Acetylation | Ac₂O, Pyridine | DCM | 90 |
| Benzoylation | BzCl, DMAP | THF | 85 |
Stereochemical Control and Resolution
The compound’s ten stereocenters necessitate chiral auxiliary-assisted synthesis:
-
Chiral Pool Strategy : Use of (R)- or (S)-2-hydroxypropan-2-yl groups as chiral templates.
-
Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates improves enantiomeric excess (ee > 98%).
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and stereochemical integrity?
- Methodological Answer : Synthesis requires multi-step protocols with strict control over stereochemistry. For example, acetylation and benzoate esterification steps must be optimized using catalysts like DMAP/DCC (as seen in spiro-compound syntheses) . Yield optimization can be achieved via factorial design experiments (e.g., varying temperature, solvent polarity, and reaction time) to identify critical factors . Characterization should include H/C NMR and melting point analysis to confirm regioselectivity and purity .
Q. How can researchers validate the structural conformation of this compound, particularly its spiro-oxirane and benzoate moieties?
- Methodological Answer : X-ray crystallography is the gold standard for confirming spirocyclic and oxirane geometries. For dynamic analysis, NOESY NMR can probe spatial relationships between protons in the benzo[f]azulene core . Computational methods (DFT or molecular mechanics) can predict stability of stereoisomers and guide experimental validation .
Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?
- Methodological Answer : Use HPLC-MS for purity assessment (monitoring degradation products like free benzoic acid). Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways. Lyophilization or inert atmosphere storage may enhance stability .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected H NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in the spiro-oxirane). Variable-temperature NMR can reveal conformational exchange. Compare computational chemical shift predictions (using Gaussian or ADF software) with experimental data to isolate anomalies . Cross-validate with IR and UV-Vis spectra to rule out impurities .
Q. What strategies can elucidate the compound’s pharmacokinetic profile, including metabolic stability and CYP450 interactions?
- Methodological Answer : Conduct in vitro assays using human liver microsomes to assess metabolic stability. LC-MS/MS quantifies parent compound and metabolites (e.g., deacetylated or hydroxylated derivatives). For CYP inhibition, use fluorogenic substrates in recombinant enzyme assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
